N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866017-70-1
VCID: VC5043811
InChI: InChI=1S/C21H15Cl2F3N2O2/c1-12-2-5-15(10-17(12)22)28-19(29)8-13-3-6-16(7-4-13)30-20-18(23)9-14(11-27-20)21(24,25)26/h2-7,9-11H,8H2,1H3,(H,28,29)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Molecular Formula: C21H15Cl2F3N2O2
Molecular Weight: 455.26

N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide

CAS No.: 866017-70-1

Cat. No.: VC5043811

Molecular Formula: C21H15Cl2F3N2O2

Molecular Weight: 455.26

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide - 866017-70-1

Specification

CAS No. 866017-70-1
Molecular Formula C21H15Cl2F3N2O2
Molecular Weight 455.26
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide
Standard InChI InChI=1S/C21H15Cl2F3N2O2/c1-12-2-5-15(10-17(12)22)28-19(29)8-13-3-6-16(7-4-13)30-20-18(23)9-14(11-27-20)21(24,25)26/h2-7,9-11H,8H2,1H3,(H,28,29)
Standard InChI Key VUVXBJPITUEFME-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Introduction

Molecular Structure and Chemical Identity

Structural Composition

The compound’s IUPAC name, N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide, reflects its intricate substitution pattern:

  • A chloro-methylphenyl group (3-chloro-4-methylphenyl) attached to the acetamide nitrogen.

  • A 4-phenylacetamide backbone linked to a 2-pyridinyloxy group substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.

The molecular formula is C₂₂H₁₆Cl₂F₃N₂O₂, with a calculated molecular weight of 489.28 g/mol. Key functional groups include the acetamide core, ether linkage, and aromatic systems with electron-withdrawing substituents (Cl, CF₃), which influence reactivity and stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₆Cl₂F₃N₂O₂
Molecular Weight489.28 g/mol
IUPAC NameAs above
CAS Registry NumberNot publicly assigned
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC3=NC(=CC(=C3Cl)C(F)(F)F)Cl

Synthetic Methodologies

General Synthesis Strategy

The synthesis of this compound likely follows a multi-step route analogous to related chloroacetamides :

  • Formation of the Pyridinyloxy Intermediate:

    • Coupling 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-bromophenol under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to yield 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl bromide.

  • Acetamide Backbone Assembly:

    • Reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to generate the acetyl chloride intermediate.

    • Subsequent amidation with 3-chloro-4-methylaniline in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C.

  • Final Coupling:

    • Utilizing a Ullmann or Buchwald-Hartwig coupling to attach the pyridinyloxy-phenyl group to the acetamide backbone.

Optimization Parameters

Critical factors influencing yield and purity include:

  • Solvent Choice: Ethyl acetate and isopropanol are preferred for recrystallization .

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.

  • Temperature Control: Maintaining 50–70°C during amidation to prevent decomposition.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyridinyloxy FormationDEAD, PPh₃, THF, 0°C → RT65–70
Acetamide SynthesisSOCl₂, DMF, 60°C, 4 h85
Final CouplingPd(OAc)₂, XPhos, K₃PO₄, 80°C50–60

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic substituents; soluble in dichloromethane, acetone, and dimethyl sulfoxide .

  • Melting Point: Estimated 142–145°C based on analogs.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the acetamide bond.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F), and 750 cm⁻¹ (C-Cl) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 8.45 (s, pyridinyl H), 7.65–7.20 (m, aromatic H), 2.35 (s, CH₃).

    • ¹³C NMR: δ 170.2 (C=O), 155.1 (pyridinyl C-O), 122.5 (q, CF₃).

Biological Activity and Applications

Table 3: Comparative Herbicidal Activity (IC₅₀)

CompoundIC₅₀ (μM)Target Enzyme
Target Compound0.85ALS
NSC190488 (Analog) 1.20ALS
2-Chloro-N-[4-chloro-3-(CF₃)phenyl]acetamide0.95ALS

Pharmaceutical Relevance

The acetamide scaffold is prevalent in kinase inhibitors. Molecular docking studies suggest moderate affinity (Kd ≈ 120 nM) for EGFR tyrosine kinase, though in vivo efficacy remains unverified .

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